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molecular formula C11H18N2O2 B114764 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 65619-92-3

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B114764
M. Wt: 210.27 g/mol
InChI Key: ADDCVOVTPBVIOZ-UHFFFAOYSA-N
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Patent
US07183436B2

Procedure details

Starting with 200 g 1,4-dioxaspiro[4.5]decan-8-one, 168 l aqueous dimethylamine solution (40% by volume), 200 ml methanol, 200 g potassium cyanide and 303 g dimethylamine hydrochloride were added and the reaction mixture was stirred for 65 hours at ambient temperature. The resultant white suspension was extracted four times with 800 ml diethylether in each case, the combined extracts were initially concentrated and taken up with 500 ml dichloromethane, the organic phase was separated, dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. 265 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
168 L
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
303 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[CH3:12][NH:13][CH3:14].[C-]#N.[K+].Cl.[CH3:19][NH:20]C>CO>[CH3:12][N:13]([CH3:14])[C:8]1([C:19]#[N:20])[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Step Two
Name
Quantity
168 L
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
303 g
Type
reactant
Smiles
Cl.CNC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 65 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The resultant white suspension was extracted four times with 800 ml diethylether in each case
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were initially concentrated
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
CN(C1(CCC2(OCCO2)CC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 265 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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